Cas no 32665-36-4 (1-Piperazinepropanol,4-(2-methoxy-2-phenylethyl)-a-phenyl-)
32665-36-4 structure
Product Name:1-Piperazinepropanol,4-(2-methoxy-2-phenylethyl)-a-phenyl-
Numero CAS:32665-36-4
MF:C22H30N2O2
MW:354.485805988312
CID:306199
PubChem ID:122553
Update Time:2025-04-19
1-Piperazinepropanol,4-(2-methoxy-2-phenylethyl)-a-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinepropanol,4-(2-methoxy-2-phenylethyl)-a-phenyl-
- 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol
- 1-Piperazinepropanol, 4-(2-methoxy-2-phenylethyl)-alpha-phenyl- (9CI)
- 1-Piperazinepropanol, 4-(beta-methoxyphenethyl)-alpha-phenyl-
- 4-(beta-Methoxyphenethyl)-alpha-phenyl-1-piperazinepropanol
- Eprozinol [INN:DCF]
- Eprozinolum
- Eprozinolum [INN-Latin]
- Eupneron
- UNII-IJ21AK8IVJ
- (RS)-3-(4-(2-METHOXY-2-PHENYLETHYL)PIPERAZIN-1-YL)-1-PHENYLPROPAN-1-OL
- D07379
- EPROZINOL [WHO-DD]
- EPROZINOL [MI]
- CHEBI:135497
- DB13395
- EPROZINOL [INN]
- Q5383939
- EINECS 251-146-9
- 1-Piperazinepropanol, 4-(2-methoxy-2-phenylethyl)-alpha-phenyl-
- 4-(.BETA.-METHOXYPHENETHYL)-.ALPHA.-PHENYL-1-PIPERAZINEPROPANOL
- SCHEMBL250679
- IJ21AK8IVJ
- Eprozinol
- DTXSID10865642
- CHEMBL2107691
- Brovel
- Eprozinol (INN)
- 32665-36-4
- NS00059388
-
- Inchi: 1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3
- Chiave InChI: QSRHLIUOSXVKTG-UHFFFAOYSA-N
- Sorrisi: O(C)C(C1C=CC=CC=1)CN1CCN(CCC(C2C=CC=CC=2)O)CC1
Proprietà calcolate
- Massa esatta: 354.231
- Massa monoisotopica: 354.231
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 372
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.9A^2
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.0938 (rough estimate)
- Punto di ebollizione: 487.7°C (rough estimate)
- Punto di infiammabilità: 250.1°C
- Indice di rifrazione: 1.6300 (estimate)
1-Piperazinepropanol,4-(2-methoxy-2-phenylethyl)-a-phenyl- Letteratura correlata
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
32665-36-4 (1-Piperazinepropanol,4-(2-methoxy-2-phenylethyl)-a-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti